molecular formula C8H13NO2 B054768 2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI) CAS No. 115148-34-0

2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI)

Cat. No.: B054768
CAS No.: 115148-34-0
M. Wt: 155.19 g/mol
InChI Key: BQTFCPOGQLDLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI) is a heterocyclic organic molecule characterized by a five-membered oxazolidinone ring. Key structural features include:

  • Ethenyl (vinyl) group at position 4.
  • 1-Methylethyl (isopropyl) group at position 3.

This compound belongs to the 9CI (Ninth Collective Index) classification, indicating its inclusion in post-1996 chemical nomenclature updates. Oxazolidinones are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their versatile reactivity and stereochemical properties .

Properties

IUPAC Name

4-ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-7-5-11-8(10)9(7)6(2)3/h4,6-7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTFCPOGQLDLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(COC1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters for high yields include:

  • pH Control : Maintaining pH 5.0–8.0 using dehydrochlorinating agents (e.g., NaOH) to neutralize HCl byproducts.

  • Solvent System : Aqueous mixtures enhance reactivity compared to traditional organic solvents like dioxane or chloroform.

Example Protocol:

  • Combine 2-(isopropylamino)ethanol (0.100 mol) and water (50 mL) in a reactor.

  • Adjust pH to 7.0–8.0 with HCl/NaOH.

  • Introduce phosgene (1.1–1.5 equivalents) at 25°C while maintaining pH via NaOH addition.

  • After 1.5 hours, extract with isopropyl alcohol and distill to isolate the 3-isopropyl-2-oxazolidinone intermediate (yield: 84.5–91.5%).

Functionalization at Position 4: Introducing the Vinyl Group

The 4-ethenyl substituent is introduced via post-cyclization modifications. Two strategies are viable:

Alkylation with Vinyl Electrophiles

The oxazolidinone’s nitrogen or oxygen can act as a nucleophile. For example:

  • Mitsunobu Reaction : Treat 3-isopropyl-2-oxazolidinone with vinyl alcohol derivatives (e.g., allyl bromide) using triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Grignard Addition : React the oxazolidinone with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (–75°C).

Challenges:

  • Regioselectivity : Competing reactions at N- vs. O-positions require careful catalyst selection.

  • Steric Hindrance : The isopropyl group at position 3 may slow kinetics.

One-Pot Synthesis via Vinyl-Substituted Amino Alcohols

A more direct route involves cyclizing a pre-functionalized amino alcohol containing the vinyl group. For instance:

  • Synthesize 2-(isopropylamino)-4-penten-1-ol by reductive amination of isopropylamine with 4-pentenal.

  • Subject the amino alcohol to phosgene under optimized aqueous conditions (pH 7.0, 25°C).

Advantages:

  • Avoids post-cyclization functionalization steps.

  • Achieves higher overall yields (theoretical: >85%).

Comparative Analysis of Methods

The table below summarizes key parameters for each approach:

MethodStarting MaterialKey ReagentsYield (%)Limitations
Phosgene Cyclization2-(isopropylamino)ethanolPhosgene, NaOH84.5–91.5Requires pH control
Mitsunobu Alkylation3-Isopropyl-2-oxazolidinoneAllyl bromide, DEAD60–75Low regioselectivity
One-Pot Synthesis2-(isopropylamino)-4-penten-1-olPhosgene70–80Complex precursor synthesis

Industrial-Scale Feasibility

The phosgene-based method is industrially preferred due to:

  • Scalability : Batch processes in aqueous systems reduce costs.

  • Safety : Modern phosgene generators minimize exposure risks.
    In contrast, Grignard or Mitsunobu reactions require anhydrous conditions and costly reagents, limiting large-scale adoption.

Emerging Alternatives

Recent advances propose:

  • Non-Phosgene Routes : Using urea or dimethyl carbonate as safer carbonyl sources.

  • Enzymatic Cyclization : Lipases or proteases to catalyze ring formation under mild conditions.
    These methods remain experimental but offer sustainability benefits .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at the ethenyl position .

Scientific Research Applications

4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protein synthesis inhibitor by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone derivatives, which are known for their antibacterial properties .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters of analogous 2-oxazolidinone derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Positions) Key Structural Features Potential Applications
Target Compound C₈H₁₃NO₂* ~155.19* 4-ethenyl, 3-(1-methylethyl) Reactive vinyl group; bulky isopropyl Polymer precursors, bioactive agents
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) (148028-26-6) C₉H₁₅NO₂ 169.22 4-isopropyl, 3-propenyl Propenyl (allyl) group; stereospecific (S-configuration) Chiral intermediates in drug synthesis
2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI) (114744-99-9) C₈H₁₅NO₂ 157.21 5-ethyl, 4-isopropyl Ethyl side chain; cis-stereochemistry Agrochemical intermediates
2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) (253676-25-4) C₈H₁₁NO₂ 153.18 5-ethynyl, 4-isopropyl Ethynyl (triple bond); dual stereocenters Click chemistry, covalent inhibitors
5-Oxazolidinone,2-(hydroxymethyl)-4-(1-methylethyl)-,(2S,4S)-(9CI) C₇H₁₃NO₃ 173.18 2-hydroxymethyl, 4-isopropyl Hydrophilic hydroxyl group; diastereomers Pharmaceutical synthons

*Estimated based on analogous compounds.

Pharmaceutical Relevance

  • Oxazolidinones with isopropyl and vinyl groups (e.g., CAS 148028-26-6) are intermediates in antifungal and antibiotic syntheses, leveraging their stereochemical diversity .
  • Hydroxymethyl derivatives (CAS 15) serve as precursors for prodrugs, enhancing bioavailability through hydrogen bonding .

Agrochemical Utility

  • Compounds like 5-ethyl-4-isopropyl oxazolidinones (CAS 114744-99-9) are implicated in pesticide formulations due to their stability and moderate lipophilicity .
  • Ethynyl -bearing analogues (CAS 253676-25-4) show promise as covalent inhibitors in herbicide development .

Biological Activity

2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) (CAS No. 115148-34-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

  • Molecular Formula : C8H13NO2
  • Molar Mass : 155.19 g/mol
  • Structural Formula :
C8H13NO2\text{C}_8\text{H}_{13}\text{N}\text{O}_2

Antimicrobial Properties

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The compound 2-Oxazolidinone, 4-ethenyl-3-(1-methylethyl)-(9CI) may exhibit similar properties due to its structural similarity to known antibiotics like Linezolid and Tedizolid, which inhibit protein synthesis by binding to the 50S ribosomal subunit .

Table 1: Antimicrobial Activity of Oxazolidinones

CompoundTarget BacteriaMechanism of ActionReference
LinezolidStaphylococcus aureusInhibits protein synthesis
TedizolidEnterococcus faecalisBinds to ribosomal RNA
2-OxazolidinoneVarious Gram-positiveSimilar mechanism as above

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. In vitro studies demonstrated that certain oxazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a derivative exhibited IC50 values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells . The mechanism involves cell cycle arrest and increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and apoptosis .

Case Study: Anticancer Effects of Oxazolidinones

In a study evaluating various oxazolidinone derivatives, compounds were tested for their antiproliferative effects using MTT assays. The results indicated significant cytotoxicity against cancer cells while sparing non-tumorigenic cells . Notably, one compound caused G1 phase arrest and reduced Cyclin D1 expression, highlighting its potential as an anticancer agent.

Other Biological Activities

Beyond antibacterial and anticancer effects, oxazolidinones have shown promise in various biological activities:

  • Anticoagulant Activity : Some derivatives have been explored for their ability to inhibit factor Xa, indicating potential in treating thrombotic disorders .
  • Anti-inflammatory Effects : Research suggests that certain oxazolidinones may modulate inflammatory responses, making them candidates for treating inflammatory diseases .
  • Antiviral Properties : Emerging studies indicate that oxazolidinones could possess antiviral activity against specific viral pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Oxazolidinone derivatives with ethenyl and isopropyl substituents?

  • Methodological Answer : The synthesis of substituted 2-oxazolidinones often involves cyclization reactions of β-amino alcohols with carbonyl compounds or urea derivatives. For 4-ethenyl-3-(1-methylethyl) derivatives, regioselective functionalization is critical. For example, stereoselective synthesis of related compounds (e.g., (4S,5R)-5-ethynyl-4-isopropyl-2-oxazolidinone) employs chiral auxiliaries or enantioselective catalysis to control stereochemistry . Key steps include:

  • Alkylation of β-amino alcohols with propenyl or isopropyl groups.
  • Cyclization using phosgene equivalents (e.g., triphosgene) to form the oxazolidinone ring.
  • Purification via column chromatography or recrystallization to isolate stereoisomers.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-Oxazolidinone derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are used to identify substituents. For example, the ethenyl group shows characteristic doublets (δ 4.8–5.5 ppm for protons), while isopropyl groups exhibit split signals (δ 1.0–1.5 ppm). 13^13C NMR confirms carbonyl groups (C=O at ~155 ppm) .
  • IR : Stretching vibrations for C=O (1740–1720 cm1^{-1}) and N-H (3300–3200 cm1^{-1}) confirm the oxazolidinone ring .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C9_9H15_{15}NO2_2, exact mass 169.2209) .

Q. What are the common challenges in achieving high enantiomeric purity for chiral 2-Oxazolidinones?

  • Methodological Answer : Enantiomeric purity is influenced by:

  • Catalyst Selection : Chiral catalysts (e.g., Sharpless catalysts) or enzymes (lipases) improve stereocontrol .
  • Reaction Conditions : Low temperatures slow racemization, while protic solvents may induce epimerization.
  • Analytical Validation : Chiral HPLC or polarimetry quantifies enantiomeric excess (ee) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethenyl and isopropyl groups influence reactivity in ring-opening reactions?

  • Methodological Answer : The ethenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). The bulky isopropyl group at position 3 sterically hinders nucleophilic approach, favoring regioselective ring-opening at position 4. Computational studies (DFT) can model transition states to predict regioselectivity . Experimental validation involves kinetic studies with varying nucleophiles and substituents .

Q. What strategies resolve contradictions in reported biological activities of 2-Oxazolidinone derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. inert behavior) may arise from:

  • Structural Variations : Minor substituent changes (e.g., 4-ethenyl vs. 4-ethynyl) alter binding to biological targets.
  • Assay Conditions : Differences in solvent, pH, or cell lines affect activity. Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) mitigate variability .
  • Metabolic Stability : In vitro vs. in vivo studies may differ due to metabolic degradation. Stability assays (e.g., liver microsomes) clarify this .

Q. How can computational chemistry predict the catalytic activity of 2-Oxazolidinones in asymmetric synthesis?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock, Schrödinger) identifies binding modes with enzymes or receptors.
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models simulate transition states for enantioselective reactions.
  • SAR Analysis : Quantitative structure-activity relationship (QSAR) models correlate substituent properties (Hammett σ, steric bulk) with catalytic efficiency .

Q. What role do 2-Oxazolidinones play in pesticide chemistry, and how are their degradation pathways studied?

  • Methodological Answer : Derivatives like isoprothiolane (a fungicide) share structural motifs with 2-oxazolidinones. Degradation studies involve:

  • Hydrolysis Experiments : pH-dependent stability tests (e.g., HPLC monitoring under acidic/basic conditions).
  • Photolysis : UV irradiation identifies photodegradation products.
  • Metabolite Profiling : LC-MS/MS detects transformation products in soil or biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.